molecular formula C8H15NO2 B12608932 2-Aminobutyl 2-methylprop-2-enoate CAS No. 878533-48-3

2-Aminobutyl 2-methylprop-2-enoate

Cat. No.: B12608932
CAS No.: 878533-48-3
M. Wt: 157.21 g/mol
InChI Key: MGYAJLOFBZBWEF-UHFFFAOYSA-N
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Description

2-Aminobutyl 2-methylprop-2-enoate is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an alpha, beta-unsaturated carboxylic ester group. The compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-aminobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Aminobutyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

2-Aminobutyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Aminobutyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further chemical transformations, resulting in the desired biological or chemical effects. The pathways involved in these processes include ester hydrolysis, amide bond formation, and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate: Similar in structure but with different functional groups.

    Butyl 2-methylprop-2-enoate: Lacks the amino group present in 2-Aminobutyl 2-methylprop-2-enoate.

    Diethylene glycol dimethacrylate: Used in similar applications but has a different molecular structure.

Uniqueness

This compound is unique due to its combination of an amino group and an enoate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

878533-48-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-aminobutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-7(9)5-11-8(10)6(2)3/h7H,2,4-5,9H2,1,3H3

InChI Key

MGYAJLOFBZBWEF-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C(=C)C)N

Origin of Product

United States

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